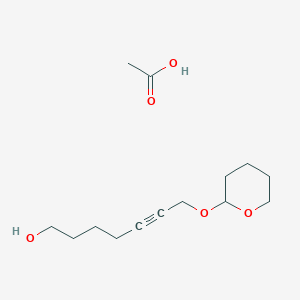
Acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol is a chemical compound with a unique structure that features both hydrophobic and hydrophilic moieties. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol typically involves the reaction of hept-5-yn-1-ol with oxan-2-yloxy groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for bioconjugation.
Medicine: Investigated for its potential therapeutic applications and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-(oxan-2-yloxy)hept-2-en-1-ol: A similar compound with a slightly different structure and properties.
Acetic acid,hex-5-yn-1-ol: Another related compound with distinct chemical characteristics.
Uniqueness
Acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and versatility. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
87755-79-1 |
|---|---|
Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
acetic acid;7-(oxan-2-yloxy)hept-5-yn-1-ol |
InChI |
InChI=1S/C12H20O3.C2H4O2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12;1-2(3)4/h12-13H,1-2,4-5,7-11H2;1H3,(H,3,4) |
InChI Key |
RSPLJDMAGKCECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCOC(C1)OCC#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















